REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:18])[C:5](=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:8]=1[N+:14]([O-])=O)[CH3:2].CC(O)=O>C(O)C.ClCCl.[Fe]>[CH2:1]([O:3][C:4]([C:5]1[NH:14][C:8]2[C:7]([CH:6]=1)=[CH:12][CH:11]=[C:10]([Cl:13])[CH:9]=2)=[O:18])[CH3:2]
|
Name
|
|
Quantity
|
151 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC1=C(C=C(C=C1)Cl)[N+](=O)[O-])=O)=O
|
Name
|
|
Quantity
|
560 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
74.4 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N HCl, NaHCO3, and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
followed by crystallization (DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC2=CC(=CC=C2C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |